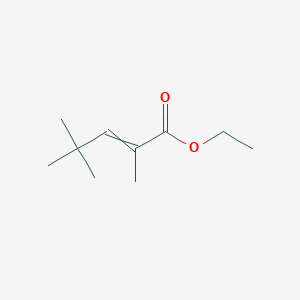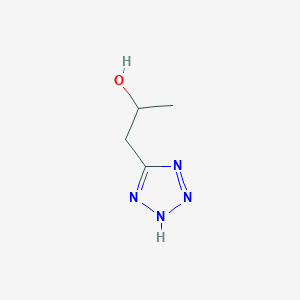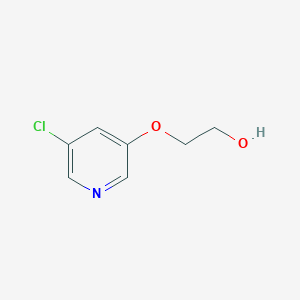
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-one, also known as 2,3-dihydroinden-1-one, is a synthetic compound derived from the indene family of compounds. It is a colorless, odorless, and highly flammable liquid that is used in a variety of industrial and scientific applications. This compound has a variety of chemical and physical properties that make it a useful reagent for a variety of reactions. In particular, it is a versatile intermediate in the synthesis of other indene-based compounds, as well as a valuable starting material for the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-onenden-1-one has several applications in scientific research. It has been used to synthesize various indene-based compounds, such as indene-1-carboxylic acid and indene-1-carboxamide. Additionally, it has been used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and antifungal agents. Furthermore, it has been used as a reagent in the synthesis of various organic compounds, such as nitriles, amines, and alcohols.
Wirkmechanismus
The mechanism of action of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-onenden-1-one is not well understood. However, it is believed to act as a proton donor in the formation of various organic compounds. Additionally, it is believed to act as an electrophile in the formation of various organometallic compounds. Furthermore, it is believed to act as a Lewis acid in the formation of various organometallic complexes.
Biochemical and Physiological Effects
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-onenden-1-one has not been studied extensively for its biochemical and physiological effects. However, it is believed to have some pharmacological activity, as it has been used in the synthesis of various pharmaceuticals. Additionally, it is believed to have some toxicity, as it is a highly flammable liquid.
Vorteile Und Einschränkungen Für Laborexperimente
3-(propan-2-yl)-2,3-dihydro-1H-inden-1-onenden-1-one has several advantages and limitations as a reagent for laboratory experiments. One of the main advantages is its high reactivity, which makes it a useful reagent for a variety of reactions. Additionally, it is a relatively inexpensive reagent, which makes it accessible to most laboratories. However, it is also highly flammable, which makes it hazardous to use in certain experiments. Furthermore, it has a low boiling point, which makes it difficult to use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-onenden-1-one. One potential direction is to further investigate its pharmacological activity and toxicity. Additionally, further research could be conducted on its mechanism of action, as well as its potential applications in the synthesis of various pharmaceuticals. Furthermore, further research could be conducted on its potential applications in the synthesis of various organic compounds, such as nitriles, amines, and alcohols. Additionally, further research could be conducted on its potential applications in the synthesis of various organometallic compounds and complexes.
Eigenschaften
IUPAC Name |
3-propan-2-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUHNKHAFJFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259774 | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22531-07-3 | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22531-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)





